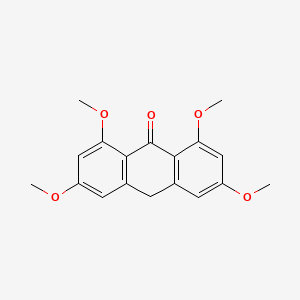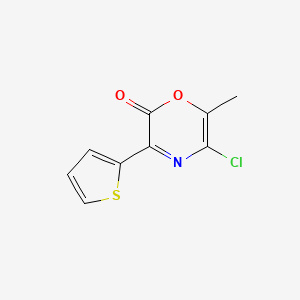![molecular formula C19H19NO B15163061 1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one CAS No. 144646-82-2](/img/structure/B15163061.png)
1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. This structural feature imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as disuccinimidyl carbonate and diisopropylethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Its derivatives are investigated for use in materials science, particularly in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Spiro[indene-1,4’-piperidine]: Shares a similar spiro linkage but lacks the phenyl group.
Spiro[isobenzofuran-1(3H), 4’-piperidine]: Another spirocyclic compound with different ring systems.
Uniqueness: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of an indene moiety and a piperidine ring with a phenyl substitution. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .
Propriétés
Numéro CAS |
144646-82-2 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1'-phenylspiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C19H19NO/c21-18-17-9-5-4-6-15(17)14-19(18)10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Clé InChI |
HWJGVESYDRXZKH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


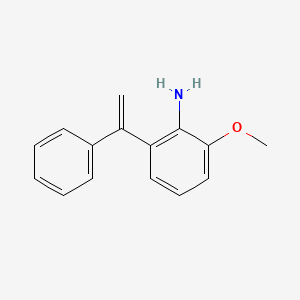
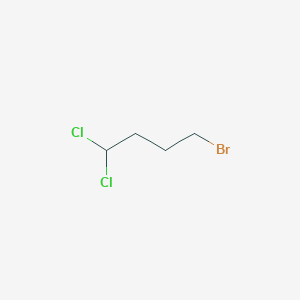
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
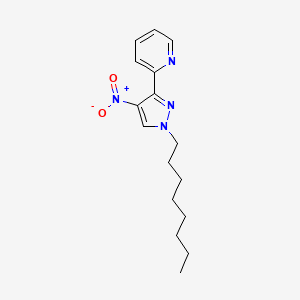
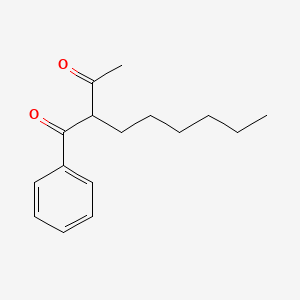

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
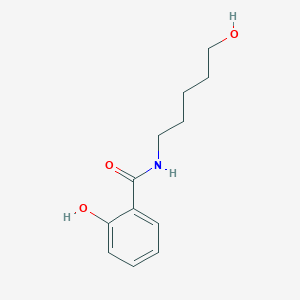
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
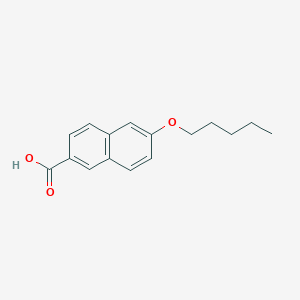

![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
